molecular formula C20H21N3O2S B4801459 1-(2,3-DIMETHYLPHENYL)-2-THIOXO-5-[(E)-1-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE CAS No. 6233-13-2

1-(2,3-DIMETHYLPHENYL)-2-THIOXO-5-[(E)-1-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE

Cat. No.: B4801459
CAS No.: 6233-13-2
M. Wt: 367.5 g/mol
InChI Key: GPEHVQMXTUXNGC-MHWRWJLKSA-N
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Description

1-(2,3-DIMETHYLPHENYL)-2-THIOXO-5-[(E)-1-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,3-dimethylphenyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione is 367.13544809 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(2,3-Dimethylphenyl)-2-thioxo-5-[(E)-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]dihydro-4,6(1H,5H)-pyrimidinedione represents a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O2SC_{22}H_{24}N_{2}O_{2}S, with a molecular weight of approximately 444.6 g/mol. The structure features a pyrimidinedione core with thioketone functionality and a dimethylphenyl group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC22H24N2O2S
Molecular Weight444.6 g/mol
IUPAC NameThis compound

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets within biological systems. The thioxo and pyrimidinedione moieties are likely involved in binding interactions with enzymes or receptors that modulate cellular functions. Research suggests that such compounds can exhibit effects such as:

  • Antioxidant Activity : The presence of sulfur in the thioxo group may confer antioxidant properties by scavenging free radicals.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains and fungi.
  • Anti-inflammatory Effects : The structural features may inhibit pathways involved in inflammation.

Biological Activity Studies

Several studies have investigated the biological activities associated with similar compounds or derivatives. Below are summarized findings relevant to the compound's potential effects:

Antimicrobial Activity

A study focusing on pyrimidine derivatives indicated that compounds with similar structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (µg/mL)Activity Type
Compound A12.5Antibacterial
Compound B25Antifungal

Antiviral Potential

Research has also explored the antiviral properties of related heterocycles. In vitro studies demonstrated that certain derivatives could inhibit viral replication effectively:

CompoundEC50 (µM)Virus Type
Compound C4.4HIV
Compound D3.2Influenza

Case Study 1: Antitubercular Activity

A study by Gaveriya et al. synthesized various pyrimidine derivatives and evaluated their antitubercular activity against Mycobacterium tuberculosis. The most effective compound displayed an MIC value significantly lower than standard treatments.

Case Study 2: Anti-HIV Activity

Another investigation focused on the anti-HIV activity of pyrrole-containing compounds. The lead compound demonstrated substantial inhibition of HIV replication in MT-2 cells with an EC50 value indicating high potency.

Properties

IUPAC Name

(5E)-1-(2,3-dimethylphenyl)-2-sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-11-7-6-8-17(13(11)3)23-19(25)16(18(24)21-20(23)26)10-15-9-12(2)22(5)14(15)4/h6-10H,1-5H3,(H,21,24,26)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEHVQMXTUXNGC-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C)C)C(=O)NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=C(N(C(=C3)C)C)C)/C(=O)NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365652
Record name STK853886
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6233-13-2
Record name STK853886
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-DIMETHYLPHENYL)-2-THIOXO-5-[(E)-1-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 2
Reactant of Route 2
1-(2,3-DIMETHYLPHENYL)-2-THIOXO-5-[(E)-1-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 3
Reactant of Route 3
1-(2,3-DIMETHYLPHENYL)-2-THIOXO-5-[(E)-1-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 4
Reactant of Route 4
1-(2,3-DIMETHYLPHENYL)-2-THIOXO-5-[(E)-1-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 5
Reactant of Route 5
1-(2,3-DIMETHYLPHENYL)-2-THIOXO-5-[(E)-1-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 6
Reactant of Route 6
1-(2,3-DIMETHYLPHENYL)-2-THIOXO-5-[(E)-1-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE

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